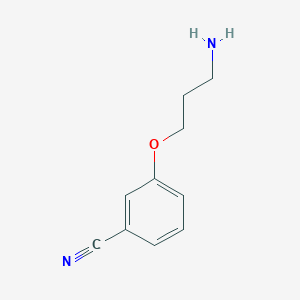

3-(3-Aminopropoxy)benzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(3-aminopropoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c11-5-2-6-13-10-4-1-3-9(7-10)8-12/h1,3-4,7H,2,5-6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICIHMVWGUZWIDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCCCN)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30590989 | |

| Record name | 3-(3-Aminopropoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30590989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

785760-03-4 | |

| Record name | 3-(3-Aminopropoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30590989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 3-(3-Aminopropoxy)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physical properties of 3-(3-Aminopropoxy)benzonitrile, a chemical compound of interest in pharmaceutical synthesis and research. This document details its molecular characteristics and provides established experimental protocols for the determination of its key physical attributes.

Core Physical Properties

The physical properties of this compound are crucial for its handling, formulation, and application in research and development. The following table summarizes the available data for this compound.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂N₂O | [1] |

| Molecular Weight | 176.22 g/mol | [2][1] |

| Boiling Point (Predicted) | 322.5 ± 27.0 °C | [2][1] |

| Density (Predicted) | 1.10 ± 0.1 g/cm³ | [2][1] |

| pKa (Predicted) | 9.44 ± 0.10 | [2] |

| Storage Condition | Room temperature, dry |

It is important to note that the boiling point and density are predicted values and experimental verification is recommended for precise applications. No experimental melting point has been reported in the available literature.

For the related hydrochloride salt, this compound hydrochloride (CAS No. 210963-17-0), the following information is available:

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃ClN₂O | [3] |

| Molecular Weight | 212.68 g/mol | [3] |

| Topological Polar Surface Area (TPSA) | 59.04 Ų | [3] |

| LogP | 1.70768 | [3] |

| Hydrogen Bond Donors | 1 | [3] |

| Hydrogen Bond Acceptors | 3 | [3] |

| Rotatable Bonds | 4 | [3] |

Experimental Protocols for Physical Property Determination

Accurate determination of physical properties is fundamental in chemical research. The following are detailed methodologies for key experiments.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline organic compound, this transition is sharp and characteristic.[4]

Methodology: Capillary Method

-

Sample Preparation: A small amount of the finely powdered, dry compound is packed into a capillary tube, sealed at one end, to a height of about 1-2 mm.[5]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[4] This assembly is then placed in a heating bath (e.g., a Thiele tube with high-boiling point oil or a Mel-Temp apparatus).[4]

-

Heating: The heating bath is heated slowly and uniformly, at a rate of about 1-2°C per minute, especially near the expected melting point.[4]

-

Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire solid has melted (T2) are recorded.[5] The melting point is reported as the range T1-T2.[5] For pure compounds, this range is typically narrow (0.5-1.0°C).

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[6]

Methodology: Thiele Tube or Aluminum Block Method

-

Sample Preparation: A small amount of the liquid is placed in a fusion tube. A capillary tube, sealed at one end, is placed inverted into the fusion tube.[7]

-

Apparatus Setup: The fusion tube assembly is attached to a thermometer and heated in a Thiele tube containing a high-boiling point liquid or in an aluminum block.[7][8]

-

Heating: The apparatus is heated slowly and uniformly.[7]

-

Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the inverted capillary tube. The heat is then removed, and the liquid is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[9]

Density Determination

Density is the mass per unit volume of a substance.[10]

Methodology: Volumetric and Gravimetric Measurement

-

Mass Measurement: The mass of a clean, dry measuring cylinder is determined using an electronic balance.[10][11]

-

Volume Measurement: A known volume of the liquid (e.g., 10 mL) is added to the measuring cylinder. The volume should be read from the bottom of the meniscus at eye level to avoid parallax error.[11]

-

Mass of Liquid: The combined mass of the measuring cylinder and the liquid is measured. The mass of the liquid is calculated by subtracting the mass of the empty cylinder.[10][11]

-

Calculation: The density is calculated by dividing the mass of the liquid by its volume (Density = Mass/Volume).[10][11] For accuracy, the measurements should be repeated, and the average value should be taken.[11] The temperature at which the density is measured should also be recorded, as density is temperature-dependent.[12]

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Methodology: Qualitative Solubility Testing

-

Sample Preparation: A small, measured amount of the compound (e.g., 25 mg) is placed in a test tube.[13]

-

Solvent Addition: A small volume of the solvent (e.g., 0.75 mL of water) is added in portions.[13]

-

Observation: After each addition, the test tube is shaken vigorously, and the mixture is observed to see if the compound dissolves.[13]

-

Systematic Testing: This process is typically carried out with a range of solvents to classify the compound's solubility. A common sequence of solvents includes water, 5% NaOH, 5% NaHCO₃, 5% HCl, and concentrated H₂SO₄.[13][14] The solubility in each solvent provides information about the functional groups present in the molecule.[13] For instance, solubility in aqueous acid suggests a basic functional group, while solubility in aqueous base suggests an acidic functional group.[14]

Logical Workflow for Physical Property Characterization

The following diagram illustrates a logical workflow for the systematic characterization of the physical properties of a chemical compound like this compound.

Caption: Workflow for Physical Property Characterization.

References

- 1. This compound | 785760-03-4 [amp.chemicalbook.com]

- 2. This compound | 785760-03-4 [amp.chemicalbook.com]

- 3. chemscene.com [chemscene.com]

- 4. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 5. byjus.com [byjus.com]

- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 7. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 8. byjus.com [byjus.com]

- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 12. akbis.gantep.edu.tr [akbis.gantep.edu.tr]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. www1.udel.edu [www1.udel.edu]

3-(3-Aminopropoxy)benzonitrile chemical structure and CAS number 785760-03-4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(3-Aminopropoxy)benzonitrile, including its chemical structure, physicochemical properties, a detailed hypothetical synthesis protocol, and potential areas of application based on structurally related molecules.

Chemical Structure and Properties

This compound is an organic compound featuring a benzonitrile moiety linked to a primary amine through a propyloxy bridge.

Chemical Structure:

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 785760-03-4 | Vendor Catalogs |

| Molecular Formula | C₁₀H₁₂N₂O | Vendor Catalogs[1] |

| Molecular Weight | 176.22 g/mol | Vendor Catalogs[1] |

| Predicted Boiling Point | 322.5 ± 27.0 °C | Chemical Database |

| Predicted Density | 1.10 ± 0.1 g/cm³ | Chemical Database |

| Topological Polar Surface Area (TPSA) | 59.04 Ų | Chemical Database |

| Predicted logP | 1.70768 | Chemical Database |

Hypothetical Synthesis Protocol

The synthesis of this compound can be achieved via a Williamson ether synthesis. This involves the reaction of 3-hydroxybenzonitrile with a suitable 3-aminopropyl halide. To prevent the amine from acting as a competing nucleophile, a protected aminopropyl halide is often used, followed by a deprotection step. A common protecting group for amines is the tert-butyloxycarbonyl (Boc) group.

Overall Reaction Scheme:

Caption: Hypothetical two-step synthesis of this compound.

Experimental Workflow:

Caption: Experimental workflow for the synthesis of this compound.

Detailed Hypothetical Methodology:

Step 1: Synthesis of tert-butyl (3-((3-cyanophenyl)oxy)propyl)carbamate

-

To a solution of 3-hydroxybenzonitrile (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq).

-

Stir the suspension at room temperature for 30 minutes.

-

Add tert-butyl (3-bromopropyl)carbamate (1.1 eq) to the reaction mixture.

-

Heat the reaction to 80°C and stir for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction to room temperature and pour it into cold water.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the Boc-protected intermediate.

Step 2: Synthesis of this compound

-

Dissolve the purified tert-butyl (3-((3-cyanophenyl)oxy)propyl)carbamate (1.0 eq) in dichloromethane (DCM).

-

Add trifluoroacetic acid (TFA, 5.0 eq) or a solution of HCl in dioxane dropwise at 0°C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in water and wash with DCM.

-

Basify the aqueous layer with a saturated solution of sodium bicarbonate or sodium hydroxide to pH > 10.

-

Extract the product with DCM (3 x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield this compound.

Predicted Analytical Data

As no experimental spectra are publicly available, the following data are predicted based on the chemical structure and known spectral data of similar compounds.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.40-7.20 (m, 4H, Ar-H), 4.10 (t, 2H, O-CH₂), 2.95 (t, 2H, N-CH₂), 2.05 (quint, 2H, CH₂), 1.60 (br s, 2H, NH₂) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 159.0 (C-O), 130.0 (Ar-CH), 125.0 (Ar-CH), 119.0 (CN), 118.0 (Ar-CH), 115.0 (Ar-CH), 113.0 (Ar-C-CN), 66.0 (O-CH₂), 39.0 (N-CH₂), 32.0 (CH₂) |

| FT-IR (KBr) | ν (cm⁻¹): 3400-3300 (N-H stretch), 3050 (Ar C-H stretch), 2950-2850 (Aliphatic C-H stretch), 2230 (C≡N stretch), 1600, 1480 (Ar C=C stretch), 1250 (Ar-O-C stretch) |

| Mass Spec (ESI+) | m/z: 177.10 [M+H]⁺ |

Potential Applications and Biological Relevance

While there is no specific biological data for this compound, the structural motifs present in the molecule are found in various biologically active compounds.

Logical Relationship of Structural Features to Potential Applications:

Caption: Relationship between structural motifs and potential applications.

-

Aminopropoxy Moiety: The aminopropoxy linker is a common feature in ligands for G-protein coupled receptors (GPCRs) and ion channels. It provides a flexible chain with a basic nitrogen atom that can participate in key interactions with receptor binding sites.

-

Benzonitrile Group: The nitrile group is a versatile functional group in medicinal chemistry. It can act as a hydrogen bond acceptor or be metabolized to other functional groups. Benzonitrile derivatives have been investigated as inhibitors for various enzymes.

Given these features, this compound could serve as a valuable building block or lead compound in the discovery of novel therapeutics targeting a range of diseases. Further biological evaluation is required to determine its specific activities.

Safety Information

No specific safety data for this compound is available. As with any chemical compound, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, in a well-ventilated fume hood.

Disclaimer: This document is intended for informational purposes for qualified professionals. The synthesis protocol and analytical data are hypothetical and have not been experimentally validated. All laboratory work should be conducted with appropriate safety precautions.

References

A Technical Guide to 3-(3-Aminopropoxy)benzonitrile: Molecular Properties

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides essential physicochemical data for 3-(3-Aminopropoxy)benzonitrile, a chemical compound of interest in various research and development applications.

Physicochemical Data

The fundamental molecular properties of this compound have been determined and are summarized below. This data is critical for experimental design, reaction stoichiometry, and analytical characterization.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂N₂O | [1] |

| Molecular Weight | 176.22 g/mol | [1] |

| Boiling Point | 322.5±27.0 °C (Predicted) | [1] |

| Density | 1.10±0.1 g/cm³ (Predicted) | [1] |

It is important to distinguish the base compound from its salts. For instance, this compound hydrochloride has a molecular formula of C₁₀H₁₃ClN₂O and a molecular weight of 212.68 g/mol [2].

Experimental Protocols

The determination of the molecular formula and weight for a compound like this compound typically involves a combination of analytical techniques:

-

Mass Spectrometry (MS): This is the primary technique for determining the molecular weight of a compound with high accuracy. High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps in deducing the elemental composition.

-

Elemental Analysis: This method determines the percentage composition of elements (carbon, hydrogen, nitrogen, oxygen) in the compound. The results are used to derive the empirical formula, which is then confirmed against the molecular weight from MS to establish the molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the structure of the molecule, confirming the connectivity of atoms and thus validating the molecular formula.

As of this writing, specific, detailed experimental protocols for the synthesis or analysis of this compound are not available in publicly accessible literature. Researchers should refer to standard organic chemistry and analytical chemistry laboratory manuals for generalized procedures for the techniques mentioned above.

Biological Activity and Signaling Pathways

Currently, there is no published research detailing specific signaling pathways modulated by this compound. Drug development professionals interested in this compound would need to conduct initial screening assays to determine its biological targets and mechanism of action.

Logical Workflow for Compound Characterization

The process of identifying and characterizing a chemical compound follows a logical progression from its name to its detailed properties.

Caption: Logical workflow for the characterization of a chemical compound.

References

Spectroscopic Profile of 3-(3-Aminopropoxy)benzonitrile: A Technical Guide

Disclaimer: The spectroscopic data presented in this document for 3-(3-Aminopropoxy)benzonitrile is predicted based on the analysis of its chemical structure and comparison with analogous compounds. Due to the absence of publicly available experimental spectra, these values should be considered as estimations for guiding spectral interpretation and compound identification.

This technical guide provides a comprehensive overview of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the spectroscopic characteristics of this molecule. The guide includes detailed experimental protocols for acquiring such data and a logical workflow for spectroscopic analysis.

Predicted Spectroscopic Data

The quantitative spectroscopic data for this compound has been predicted and summarized in the following tables for clarity and ease of comparison.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.40 | t, J = 7.8 Hz | 1H | H-5 |

| ~7.25 | ddd, J = 7.8, 2.0, 1.0 Hz | 1H | H-6 |

| ~7.15 | t, J = 2.0 Hz | 1H | H-2 |

| ~7.05 | ddd, J = 7.8, 2.0, 1.0 Hz | 1H | H-4 |

| ~4.05 | t, J = 6.5 Hz | 2H | -OCH₂- |

| ~3.00 | t, J = 7.0 Hz | 2H | -CH₂NH₂ |

| ~2.00 | p, J = 6.8 Hz | 2H | -OCH₂CH₂- |

| ~1.50 | br s | 2H | -NH₂ |

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~159.0 | C-3 |

| ~130.0 | C-5 |

| ~125.0 | C-1 |

| ~120.0 | C-6 |

| ~118.5 | -C≡N |

| ~117.0 | C-4 |

| ~115.0 | C-2 |

| ~65.0 | -OCH₂- |

| ~40.0 | -CH₂NH₂ |

| ~30.0 | -OCH₂CH₂- |

Table 3: Predicted Infrared (IR) Absorption Data

| Frequency Range (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3400 - 3250 | Medium, Broad | N-H Stretch | Primary Amine |

| 3100 - 3000 | Medium | C-H Stretch | Aromatic |

| 2960 - 2850 | Medium | C-H Stretch | Aliphatic |

| 2230 - 2220 | Strong, Sharp | C≡N Stretch | Nitrile |

| 1600 - 1585 | Medium | C=C Stretch | Aromatic Ring |

| 1480 - 1450 | Medium | C=C Stretch | Aromatic Ring |

| 1650 - 1550 | Medium | N-H Bend | Primary Amine |

| 1250 - 1200 | Strong | C-O Stretch | Aryl Ether |

| 1100 - 1000 | Medium | C-N Stretch | Aliphatic Amine |

Table 4: Predicted Mass Spectrometry (MS) Fragmentation Data

| m/z | Predicted Fragment Ion |

| 176 | [M]⁺˙ (Molecular Ion) |

| 159 | [M - NH₃]⁺˙ |

| 146 | [M - CH₂NH₂]⁺ |

| 118 | [M - C₃H₇N]⁺˙ |

| 104 | [C₇H₄O]⁺ |

| 90 | [C₆H₄N]⁺ |

| 58 | [C₃H₈N]⁺ |

| 30 | [CH₄N]⁺ |

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below. These are generalized protocols and may require optimization based on the specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of magnetically active nuclei.[1][2]

-

Sample Preparation:

-

Weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).[1][2]

-

Ensure the sample is fully dissolved. Gentle vortexing may be applied.

-

Transfer the solution to a clean 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.[2]

-

-

¹H NMR Acquisition:

-

The ¹H NMR spectrum is typically acquired on a 400 MHz or 500 MHz spectrometer.

-

A standard single-pulse experiment is used.

-

Key parameters include a spectral width of approximately 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 3-4 seconds.

-

Typically, 16 to 64 scans are accumulated to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

The ¹³C NMR spectrum is acquired on the same spectrometer, often using a broadband probe.

-

A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom.

-

Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 or more) is required.

-

A spectral width of 0-220 ppm and a relaxation delay of 2 seconds are common parameters.

-

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.[3][4]

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small, solid sample of this compound directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal. This method requires a minimal amount of sample and is non-destructive.[3]

-

-

Data Acquisition:

-

Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

-

A background spectrum of the empty ATR crystal should be recorded and automatically subtracted from the sample spectrum.

-

The resulting spectrum will show absorption bands corresponding to the vibrational frequencies of the functional groups in the molecule.

-

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, providing information about the molecular weight and fragmentation pattern of a compound.[5][6]

-

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 10-100 µg/mL) in a volatile organic solvent such as methanol or acetonitrile.[7]

-

The sample solution must be free of any particulate matter; filtration may be necessary.

-

-

Data Acquisition (Electron Ionization - EI):

-

The sample is introduced into the ion source, where it is vaporized and bombarded with a high-energy electron beam.[5] This causes the molecule to ionize and fragment.

-

The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The mass analyzer separates the ions based on their m/z ratio.

-

A detector records the abundance of each ion, generating a mass spectrum which is a plot of relative intensity versus m/z.[8]

-

Visualization of Spectroscopic Workflow

The following diagram illustrates a generalized workflow for the structural elucidation of an organic compound using the spectroscopic techniques described.

Caption: A logical workflow for the structural elucidation of an organic compound.

References

- 1. chemscene.com [chemscene.com]

- 2. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CASPRE [caspre.ca]

- 4. Ambit-HNMR: an open source tool for prediction of 1H-NMR chemical shifts [zenodo.org]

- 5. bcc.bas.bg [bcc.bas.bg]

- 6. virtual Chemistry 3D - NMR predictor [vchem3d.univ-tlse3.fr]

- 7. benchchem.com [benchchem.com]

- 8. Infrared Spectroscopy of Neutral and Cationic Benzonitrile–Methanol Binary Clusters in Supersonic Jets - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility of 3-(3-Aminopropoxy)benzonitrile

Disclaimer: Publicly available quantitative solubility data for 3-(3-aminopropoxy)benzonitrile is limited. This guide provides a predictive solubility profile based on its physicochemical properties and established chemical principles. A detailed experimental protocol is included to enable researchers to determine precise quantitative solubility.

Introduction

This compound is a bifunctional organic molecule of interest in medicinal chemistry and materials science. Its structure, incorporating a polar aminopropoxy group and a moderately polar benzonitrile moiety, results in a nuanced solubility profile. Understanding its solubility in various solvents is crucial for its synthesis, purification, formulation, and application in drug development and other research areas. This document offers a comprehensive overview of its predicted solubility and a practical guide for its experimental determination.

Physicochemical Properties

The physicochemical properties of a compound are instrumental in predicting its solubility. The following table summarizes key computed properties for this compound hydrochloride, which provide insight into the behavior of the free base.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂N₂O | - |

| Molecular Weight | 176.22 g/mol | - |

| LogP | 1.70768 | [1] |

| Topological Polar Surface Area (TPSA) | 59.04 Ų | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Rotatable Bonds | 4 | [1] |

Analysis of Physicochemical Properties: The LogP value of approximately 1.71 suggests a degree of lipophilicity, indicating that the compound will have some affinity for non-polar environments. However, the presence of hydrogen bond donors and acceptors, along with a significant TPSA, points to the capacity for interactions with polar solvents. This duality is key to understanding its solubility behavior.

Predicted Solubility Profile

Based on the principle of "like dissolves like" and the structural features of this compound, a qualitative solubility profile in common laboratory solvents can be predicted. The primary amino group allows for salt formation in acidic aqueous solutions, significantly enhancing solubility.

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Water | Sparingly Soluble | The aminopropoxy group can engage in hydrogen bonding with water, but the benzene ring limits overall solubility. |

| Methanol | Soluble | The alkyl chain of the alcohol can interact with the non-polar parts of the molecule, while the hydroxyl group interacts with the polar functionalities. | |

| Ethanol | Soluble | Similar to methanol, with a slight increase in solubility expected due to the longer alkyl chain. | |

| Polar Aprotic | Acetone | Soluble | The polar carbonyl group of acetone can interact with the polar groups of the solute. |

| Acetonitrile | Soluble | The polarity of acetonitrile is suitable for dissolving compounds with a nitrile group. | |

| Dimethylformamide (DMF) | Very Soluble | DMF is a highly polar aprotic solvent capable of solvating a wide range of organic molecules. | |

| Dimethyl Sulfoxide (DMSO) | Very Soluble | DMSO is a strong hydrogen bond acceptor and a highly effective solvent for many organic compounds. | |

| Non-Polar | Toluene | Sparingly Soluble | The aromatic ring of toluene can interact with the benzonitrile moiety via π-stacking. |

| Hexane | Insoluble | The significant difference in polarity between hexane and the solute leads to poor miscibility. | |

| Acidic Aqueous | 5% Hydrochloric Acid | Soluble | The basic amino group is protonated to form a water-soluble hydrochloride salt. |

| Basic Aqueous | 5% Sodium Hydroxide | Sparingly Soluble | The basic nature of the solute and the solvent will likely not lead to salt formation and enhanced solubility. |

Experimental Protocol for Solubility Determination (Gravimetric Method)

This protocol outlines a reliable method for the quantitative determination of the solubility of this compound in a given solvent.

4.1. Materials

-

This compound (solid)

-

Selected solvent

-

Analytical balance (readable to 0.1 mg)

-

Vials with screw caps

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Syringe filters (0.22 µm)

-

Pipettes

-

Evaporating dish or pre-weighed vials

4.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial.

-

Add a known volume of the selected solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid at the end of this period is essential.

-

-

Sample Separation:

-

Remove the vial from the shaker and allow the undissolved solid to settle.

-

To separate the saturated solution from the excess solid, centrifuge the vial at a high speed.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

For further clarification, pass the collected supernatant through a syringe filter into a pre-weighed evaporating dish or vial.

-

-

Solvent Evaporation and Mass Determination:

-

Weigh the evaporating dish containing the clear, saturated solution.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Once the solvent is completely removed, re-weigh the evaporating dish containing the dried solute.

-

Repeat the drying and weighing process until a constant mass is achieved.

-

4.3. Calculation of Solubility

-

Mass of the empty evaporating dish = M₁

-

Mass of the evaporating dish + saturated solution = M₂

-

Mass of the evaporating dish + dried solute = M₃

-

Mass of the solute = M₃ - M₁

-

Mass of the solvent = M₂ - M₃

-

Solubility ( g/100 g solvent) = [(M₃ - M₁) / (M₂ - M₃)] x 100

Visualizations

Caption: Workflow for the gravimetric determination of solubility.

Caption: Relationship between molecular structure and predicted solubility.

References

Potential Biological Activity of 3-(3-Aminopropoxy)benzonitrile: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a theoretical overview of the potential biological activities of 3-(3-Aminopropoxy)benzonitrile based on the known pharmacology of its constituent chemical motifs. As of the date of this publication, no specific biological activity data for this compound has been reported in the peer-reviewed scientific literature. The information presented herein is intended to guide future research and is not indicative of proven biological effects.

Executive Summary

This compound is a small organic molecule that incorporates two key pharmacophores: a benzonitrile group and a flexible aminopropoxy side chain. While this specific compound is not well-characterized in the scientific literature, its structural components are present in a wide array of biologically active molecules. This whitepaper explores the potential biological activities of this compound by examining the established roles of its core structures in medicinal chemistry. The benzonitrile moiety is a recognized pharmacophore in numerous approved drugs and clinical candidates, often contributing to target binding through hydrogen bonding and improving metabolic stability.[1][2] The aminopropoxy linker provides a basic nitrogen atom and conformational flexibility, which can be crucial for interactions with various biological targets. Based on these structural features, this compound may exhibit a range of biological activities, including but not limited to kinase inhibition, antimicrobial effects, and modulation of G-protein coupled receptors. This document aims to provide a rational basis for the future investigation of this compound's therapeutic potential.

Molecular Structure and Physicochemical Properties

-

IUPAC Name: this compound

-

CAS Number: 785760-03-4

-

Molecular Formula: C₁₀H₁₂N₂O

-

Molecular Weight: 176.22 g/mol

-

Structure:

The molecule consists of a central benzene ring substituted with a nitrile group at the 3-position and an aminopropoxy ether linkage. The nitrile group is a strong electron-withdrawing group, which influences the electronic properties of the aromatic ring.[3] The terminal primary amine is basic and will be protonated at physiological pH, allowing for potential ionic interactions with biological targets.

Potential Biological Activities Based on the Benzonitrile Pharmacophore

The benzonitrile moiety is a privileged scaffold in medicinal chemistry, found in a variety of therapeutic agents.[3][4] Its utility stems from its unique electronic properties, metabolic stability, and ability to participate in key molecular interactions.[1][2]

Potential as a Kinase Inhibitor

Many kinase inhibitors incorporate a benzonitrile group, which often acts as a hydrogen bond acceptor, mimicking the interaction of the adenine moiety of ATP with the kinase hinge region.[1] The nitrile group can form direct or water-mediated hydrogen bonds with amino acid residues in the ATP-binding pocket.[1] Given that numerous kinase inhibitors feature a substituted benzonitrile core, it is plausible that this compound could exhibit inhibitory activity against one or more kinases.

Table 1: Examples of Benzonitrile-Containing Kinase Inhibitors and their Reported IC₅₀ Values

| Compound | Target Kinase(s) | Reported IC₅₀ |

| Neratinib | EGFR, HER2 | 5 nM, 40 nM |

| Alectinib | ALK | 1.9 nM |

| Tofacitinib | JAK1, JAK2, JAK3 | 1 nM, 20 nM, 112 nM |

Note: The IC₅₀ values are approximate and can vary depending on the assay conditions. Data compiled from various sources.

Potential Antimicrobial and Antiviral Activity

Benzonitrile derivatives have been investigated for their activity against a range of microbial pathogens.[5] Some compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi.[5] Additionally, certain benzonitrile analogs have been identified as inhibitors of viral replication, such as for the Hepatitis C Virus (HCV).[4] The mechanism of action in these cases can be diverse, ranging from enzyme inhibition to disruption of viral entry.

Table 2: Examples of Benzonitrile Derivatives with Antimicrobial Activity

| Compound Class | Target Organism(s) | Reported Activity |

| (E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile | Gram-positive and Gram-negative bacteria, Botrytis fabae | Significant antibacterial and potent antifungal activity (MIC = 6.25 µg/mL against B. fabae)[5] |

| 2-((4-Arylpiperazin-1-yl)methyl)benzonitrile derivatives | Hepatitis C Virus (HCV) | Potent inhibitors of HCV entry (EC₅₀ as low as 0.022 µM)[4] |

Potential Biological Activities Based on the Aminopropoxy Side Chain

The aminopropoxy side chain provides a flexible linker with a terminal basic amine. This motif is found in various pharmacologically active compounds, where it often plays a role in receptor binding and modulating physicochemical properties.

Potential for G-Protein Coupled Receptor (GPCR) Modulation

Aminoalkyl ether side chains are a hallmark of the first-generation antihistamines, which act as inverse agonists at the histamine H1 receptor, a GPCR.[6][7] The basic nitrogen atom in these compounds is crucial for forming an ionic bond with a conserved aspartate residue in the receptor's transmembrane domain. The flexibility of the ether linkage allows the molecule to adopt an optimal conformation for binding. It is conceivable that this compound could interact with H1 receptors or other GPCRs that recognize ligands with similar features.

Proposed Signaling Pathways for Investigation

Based on the potential targets discussed, future research into the biological activity of this compound could focus on the following signaling pathways:

Kinase-Mediated Signaling Pathways

Given the prevalence of benzonitriles in kinase inhibitors, investigating the effect of this compound on key cancer-related signaling pathways is a logical starting point.

Caption: Potential kinase signaling pathways for investigation.

Suggested Experimental Protocols

To elucidate the potential biological activities of this compound, a systematic experimental approach is recommended.

In Vitro Cytotoxicity Assessment

A primary assessment of the compound's effect on cell viability is essential. The MTT assay is a standard colorimetric assay for measuring cellular metabolic activity and can be used to determine the compound's cytotoxic potential against various cell lines.[4]

Experimental Workflow for MTT Assay:

Caption: Workflow for in vitro cytotoxicity testing using the MTT assay.

Kinase Inhibition Assays

To evaluate the potential of this compound as a kinase inhibitor, a variety of in vitro kinase assays can be employed. Radiometric assays are considered the gold standard, directly measuring the transfer of a radiolabeled phosphate from ATP to a substrate.[8] Alternatively, fluorescence-based or luminescence-based assays provide non-radioactive methods for assessing kinase activity.[8]

General Protocol for a Radiometric Kinase Assay:

-

Reaction Setup: In a microplate well, combine the kinase, a suitable substrate (peptide or protein), cofactors (e.g., Mg²⁺, Mn²⁺), and the test compound (this compound) at various concentrations.

-

Initiation: Start the reaction by adding radioisotope-labeled ATP (e.g., [γ-³²P]ATP or [γ-³³P]ATP).

-

Incubation: Incubate the reaction mixture at a controlled temperature for a specific duration to allow for substrate phosphorylation.

-

Termination and Separation: Stop the reaction and separate the phosphorylated substrate from the unreacted radiolabeled ATP. This is often achieved by spotting the reaction mixture onto a filter paper that binds the substrate, followed by washing to remove unbound ATP.[8]

-

Detection: Quantify the amount of incorporated radioactivity in the substrate using a scintillation counter.

-

Data Analysis: Determine the percentage of kinase inhibition at each compound concentration and calculate the IC₅₀ value.

Conclusion and Future Directions

While there is currently no direct evidence for the biological activity of this compound, its constituent pharmacophores suggest a high potential for interaction with various biological targets. The benzonitrile group is a well-established feature in numerous kinase inhibitors and other therapeutic agents, while the aminopropoxy side chain is known to interact with GPCRs.

Future research should focus on a systematic screening of this compound against a panel of kinases and GPCRs. In vitro cytotoxicity assays against a diverse set of cancer cell lines would also be informative. Should any significant activity be identified, further studies to elucidate the mechanism of action and structure-activity relationships through the synthesis and testing of analogs would be warranted. The information presented in this whitepaper provides a strong rationale for the further investigation of this compound as a potential lead compound in drug discovery.

References

- 1. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis and antimicrobial activity of some new benzo and naphthonitrile derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pharmacy180.com [pharmacy180.com]

- 7. ramauniversity.ac.in [ramauniversity.ac.in]

- 8. reactionbiology.com [reactionbiology.com]

3-(3-Aminopropoxy)benzonitrile: A Versatile Building Block in Modern Organic Synthesis and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-Aminopropoxy)benzonitrile is a bifunctional organic molecule that has garnered significant attention as a versatile building block in the field of organic synthesis, particularly in medicinal chemistry. Its structure, featuring a flexible aminopropoxy linker attached to a benzonitrile moiety, offers a unique combination of reactive sites and physicochemical properties. The primary amino group serves as a key nucleophile or a point for amide bond formation, while the nitrile group can participate in various chemical transformations or act as a crucial pharmacophore in biologically active molecules.[1][2] This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a focus on its role in the development of novel therapeutics.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective utilization in synthesis. The key properties are summarized in the table below. The molecule's structure combines a hydrophilic amino group with a more lipophilic benzonitrile fragment, resulting in moderate polarity.

| Property | Value | Reference |

| CAS Number | 785760-03-4 | [3] |

| Molecular Formula | C₁₀H₁₂N₂O | [4] |

| Molecular Weight | 176.22 g/mol | [1] |

| Boiling Point (Predicted) | 322.5 ± 27.0 °C | [3] |

| Density (Predicted) | 1.10 ± 0.1 g/cm³ | [3] |

| pKa (Predicted) | 9.44 ± 0.10 | [3] |

| Topological Polar Surface Area (TPSA) | 59.04 Ų | [4] |

| logP (Predicted) | 1.70768 | [4] |

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 3-hydroxybenzonitrile with a suitable three-carbon aminating agent. A common and efficient method is the Williamson ether synthesis, followed by the introduction of the amino group.

A representative synthetic workflow for the preparation of this compound is depicted below. This multi-step process generally starts with the protection of the amino group of a suitable propylamine derivative, followed by etherification and subsequent deprotection.

Role as a Building Block in Organic Synthesis

The dual functionality of this compound makes it a valuable precursor for a wide range of more complex molecules. The primary amino group readily participates in reactions such as acylation, alkylation, reductive amination, and urea/thiourea formation. The nitrile group can be hydrolyzed to a carboxylic acid or a primary amide, or it can be reduced to a primary amine. This versatility allows for the construction of diverse molecular scaffolds.

Synthesis of Kinase Inhibitors

A significant application of this compound and its derivatives is in the synthesis of kinase inhibitors.[5] For instance, derivatives of this compound have been investigated for their potential to inhibit epidermal growth factor receptor (EGFR) pathways, which are crucial in cancer biology.[5]

Experimental Protocol: Synthesis of a Hypothetical Kinase Inhibitor Intermediate

This protocol describes a general procedure for the acylation of this compound with a substituted benzoyl chloride, a common step in the synthesis of many kinase inhibitors.

Materials:

-

This compound (1.0 eq)

-

4-Chlorobenzoyl chloride (1.1 eq)

-

Triethylamine (1.5 eq)

-

Dichloromethane (DCM) (anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for elution

Procedure:

-

Dissolve this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Add triethylamine to the solution, followed by the dropwise addition of 4-chlorobenzoyl chloride.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent.

Data Presentation: Representative Reaction Parameters

| Parameter | Value |

| Reactant A | This compound |

| Reactant B | 4-Chlorobenzoyl chloride |

| Solvent | Dichloromethane (DCM) |

| Base | Triethylamine |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 12-16 hours |

| Typical Yield | 85-95% |

Role in Drug Discovery: Targeting Signaling Pathways

The benzonitrile moiety is a known pharmacophore that can interact with various biological targets.[2] Molecules derived from this compound have been explored as modulators of different signaling pathways. For example, related structures have been investigated as negative allosteric modulators (NAMs) of metabotropic glutamate receptor 5 (mGluR5), which has implications for psychiatric disorders.[6]

Hypothetical Signaling Pathway Modulation

The diagram below illustrates a simplified, hypothetical signaling pathway that could be modulated by a drug candidate synthesized using this compound as a building block. In this example, the inhibitor prevents the phosphorylation and activation of a downstream signaling cascade.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its unique structural features allow for the efficient construction of a wide array of complex molecules with potential applications in drug discovery and materials science. The ability to readily modify both the amino and nitrile functionalities provides chemists with a powerful tool for generating molecular diversity. As the demand for novel chemical entities continues to grow, the importance of such adaptable building blocks in the synthetic chemist's arsenal cannot be overstated.

References

- 1. 2-(3-Aminopropoxy)benzonitrile [myskinrecipes.com]

- 2. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 785760-03-4 [amp.chemicalbook.com]

- 4. chemscene.com [chemscene.com]

- 5. smolecule.com [smolecule.com]

- 6. Discovery and Preclinical Characterization of 3-((4-(4-Chlorophenyl)-7-fluoroquinoline-3-yl)sulfonyl)benzonitrile, a Novel Non-acetylenic Metabotropic Glutamate Receptor 5 (mGluR5) Negative Allosteric Modulator for Psychiatric Indications - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and History of Aminopropoxybenzonitrile Derivatives as 5-HT7 Receptor Antagonists

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological evaluation of a key class of aminopropoxybenzonitrile derivatives that have emerged as potent antagonists of the 5-hydroxytryptamine-7 (5-HT7) receptor. This document details the synthetic pathways, quantitative structure-activity relationships, and the critical experimental protocols utilized in their development. Furthermore, it elucidates the associated signaling pathways and provides visualizations to facilitate a deeper understanding of their mechanism of action. This guide is intended to be a valuable resource for researchers and professionals engaged in the field of drug discovery and development, particularly those with an interest in serotonergic signaling and its therapeutic modulation.

Introduction: The Emergence of 5-HT7 Receptor Antagonists

The 5-HT7 receptor, a G-protein coupled receptor (GPCR), is one of the most recently identified members of the serotonin receptor family.[1][2] It is predominantly coupled to a Gs protein, and its activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[3][4] This receptor is widely expressed in the central nervous system, including the hippocampus, thalam, and hypothalamus, as well as in peripheral tissues.[3][4]

The diverse localization of the 5-HT7 receptor has implicated it in a variety of physiological processes, including mood regulation, circadian rhythms, learning, memory, and smooth muscle relaxation.[1][5] Consequently, the development of selective antagonists for the 5-HT7 receptor has become a significant area of interest for the potential treatment of various central nervous system disorders, such as depression, anxiety, and cognitive deficits.[5][6][7]

One of the promising chemical scaffolds for the development of potent 5-HT7 receptor antagonists is based on urea derivatives synthesized from 2-(3-aminopropoxy)benzonitrile. This guide will focus on the history and development of this important class of compounds.

Discovery and Synthesis

The journey towards the development of aminopropoxybenzonitrile-derived 5-HT7 antagonists began with the identification of 2-(3-aminopropoxy)benzonitrile as a key synthetic intermediate. This compound serves as a versatile building block for the introduction of a urea pharmacophore, a common feature in many biologically active molecules.

Synthesis of 2-(3-Aminopropoxy)benzonitrile

The synthesis of the core intermediate, 2-(3-aminopropoxy)benzonitrile, is a critical first step. While various synthetic routes exist for benzonitrile derivatives, a common approach involves the reaction of a substituted chlorobenzene with a suitable cyano-donating reagent.

Synthesis of Urea Derivatives

The key transformation in the development of these 5-HT7 antagonists is the formation of the urea linkage. This is typically achieved by reacting the primary amine of 2-(3-aminopropoxy)benzonitrile with a suitable isocyanate or by a multi-step procedure involving the formation of a carbamate intermediate followed by reaction with an amine.

A general synthetic scheme is presented below:

Structure-Activity Relationship (SAR) and Pharmacological Data

The pharmacological activity of these urea derivatives is highly dependent on the nature of the substituent 'R' on the aryl isocyanate. Extensive structure-activity relationship (SAR) studies have been conducted to optimize the potency and selectivity of these compounds for the 5-HT7 receptor. The following table summarizes key quantitative data for a selection of representative compounds.

| Compound ID | R-Group | 5-HT7 Ki (nM) | 5-HT1A Ki (nM) | Selectivity (5-HT1A/5-HT7) |

| 1a | Phenyl | 15.2 | 1580 | 103.9 |

| 1b | 4-Chlorophenyl | 8.5 | 1250 | 147.1 |

| 1c | 4-Methoxyphenyl | 22.1 | 2100 | 95.0 |

| 1d | 3,4-Dichlorophenyl | 5.3 | 980 | 184.9 |

| 1e | Naphthyl | 12.8 | 1800 | 140.6 |

Table 1: Pharmacological Data of Representative Aminopropoxybenzonitrile-Derived Urea Compounds

Mechanism of Action and Signaling Pathway

As antagonists, these aminopropoxybenzonitrile derivatives bind to the 5-HT7 receptor but do not elicit a biological response. Instead, they block the binding of the endogenous agonist, serotonin, thereby inhibiting its downstream signaling cascade.

The canonical signaling pathway of the 5-HT7 receptor involves its coupling to a Gs alpha subunit, which in turn activates adenylyl cyclase to produce cAMP. The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA) and further downstream signaling events. The urea derivatives discussed herein act by preventing this initial activation step.

Experimental Protocols

General Synthetic Protocol for Urea Derivatives

Materials:

-

2-(3-Aminopropoxy)benzonitrile

-

Appropriate aryl isocyanate

-

Anhydrous Dichloromethane (DCM)

-

Magnetic stirrer

-

Round-bottom flask

-

Nitrogen atmosphere apparatus

Procedure:

-

Dissolve 2-(3-aminopropoxy)benzonitrile (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Add the corresponding aryl isocyanate (1.05 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient).

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

5-HT7 Receptor Binding Assay

Materials:

-

Cell membranes prepared from HEK293 cells stably expressing the human 5-HT7 receptor.

-

[³H]5-CT (5-Carboxamidotryptamine), a high-affinity radioligand for the 5-HT7 receptor.

-

Test compounds (aminopropoxybenzonitrile urea derivatives).

-

Assay buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

-

96-well microplates.

-

Scintillation counter.

Procedure:

-

In a 96-well plate, combine the cell membranes (20-40 µg of protein), [³H]5-CT (at a concentration near its Kd, typically 0.5-1.5 nM), and varying concentrations of the test compound.

-

The total assay volume is typically 200 µL.

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand (e.g., 10 µM serotonin).

-

Incubate the plates at 37°C for 60 minutes.

-

Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Calculate the Ki values from the IC50 values using the Cheng-Prusoff equation.

cAMP Functional Assay

Materials:

-

CHO-K1 or HEK293 cells stably expressing the human 5-HT7 receptor.

-

Serotonin (agonist).

-

Test compounds (antagonists).

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

Cell culture medium.

-

384-well plates.

Procedure:

-

Seed the cells in 384-well plates and allow them to adhere overnight.

-

Pre-incubate the cells with varying concentrations of the antagonist test compound for 15-30 minutes.

-

Stimulate the cells with a fixed concentration of serotonin (typically at its EC80 concentration) for 30 minutes at 37°C.

-

Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.

-

Generate dose-response curves for the antagonists and calculate their IC50 values.

Conclusion

The aminopropoxybenzonitrile scaffold has proven to be a highly valuable starting point for the development of potent and selective 5-HT7 receptor antagonists. The synthetic accessibility and the amenability to structural modification have allowed for extensive SAR exploration, leading to the identification of compounds with high affinity and selectivity. The detailed experimental protocols provided in this guide offer a practical framework for the synthesis and pharmacological characterization of this important class of molecules. The continued investigation of these and similar compounds holds significant promise for the development of novel therapeutics for a range of CNS disorders.

References

- 1. Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacology and Therapeutic Potential of the 5-HT7 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 5. Targeting the Serotonin 5-HT7 Receptor in the Search for Treatments for CNS Disorders: Rationale and Progress to Date - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacological blockade of 5-HT7 receptors as a putative fast acting antidepressant strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Current Limitations and Candidate Potential of 5-HT7 Receptor Antagonism in Psychiatric Pharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 3-(3-Aminopropoxy)benzonitrile from 3-hydroxybenzonitrile: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 3-(3-Aminopropoxy)benzonitrile, a valuable building block in medicinal chemistry and drug development, starting from 3-hydroxybenzonitrile. The synthesis is a two-step process involving a Williamson ether synthesis followed by a phthalimide deprotection.

Overall Reaction Scheme

The synthesis proceeds in two key steps:

-

Step 1: Williamson Ether Synthesis. 3-hydroxybenzonitrile is reacted with N-(3-bromopropyl)phthalimide in the presence of a base to form the protected intermediate, 2-(3-(3-cyanophenoxy)propyl)isoindoline-1,3-dione.

-

Step 2: Deprotection. The phthalimide protecting group is removed from the intermediate using hydrazine hydrate to yield the final product, this compound.

Data Presentation

The following tables summarize the key quantitative data for the two-step synthesis protocol.

Table 1: Reagents for the Synthesis of 2-(3-(3-cyanophenoxy)propyl)isoindoline-1,3-dione (Step 1)

| Reagent | Molar Mass ( g/mol ) | Moles | Mass (g) | Volume (mL) | Equivalents |

| 3-hydroxybenzonitrile | 119.12 | 0.01 | 1.19 | - | 1.0 |

| N-(3-bromopropyl)phthalimide | 268.11 | 0.012 | 3.22 | - | 1.2 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 0.02 | 2.76 | - | 2.0 |

| Acetonitrile (CH₃CN) | 41.05 | - | - | 50 | - |

Table 2: Reagents for the Synthesis of this compound (Step 2)

| Reagent | Molar Mass ( g/mol ) | Moles | Mass (g) | Volume (mL) | Equivalents |

| 2-(3-(3-cyanophenoxy)propyl)isoindoline-1,3-dione | 306.32 | 0.008 (based on assumed 80% yield) | 2.45 | - | 1.0 |

| Hydrazine hydrate (~64% N₂H₄) | 50.06 | ~0.016 | - | ~0.8 | 2.0 |

| Ethanol (EtOH) | 46.07 | - | - | 40 | - |

Table 3: Expected Yields and Physical Properties

| Compound | Step | Expected Yield (%) | Physical Appearance | Melting Point (°C) |

| 2-(3-(3-cyanophenoxy)propyl)isoindoline-1,3-dione | 1 | 80-90 | White to off-white solid | Not available |

| This compound | 2 | 70-85 | Colorless to pale yellow oil | Not available |

Experimental Protocols

Step 1: Synthesis of 2-(3-(3-cyanophenoxy)propyl)isoindoline-1,3-dione

This step involves the O-alkylation of 3-hydroxybenzonitrile with N-(3-bromopropyl)phthalimide via a Williamson ether synthesis.[1][2]

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-hydroxybenzonitrile (1.19 g, 0.01 mol), N-(3-bromopropyl)phthalimide (3.22 g, 0.012 mol), and potassium carbonate (2.76 g, 0.02 mol).

-

Add 50 mL of anhydrous acetonitrile to the flask.

-

Stir the mixture at room temperature for 15 minutes.

-

Heat the reaction mixture to reflux (approximately 82°C) and maintain reflux for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the solid potassium carbonate and potassium bromide salts and wash the filter cake with a small amount of acetonitrile.

-

Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 2-(3-(3-cyanophenoxy)propyl)isoindoline-1,3-dione as a white to off-white solid.

Step 2: Synthesis of this compound

This step involves the deprotection of the phthalimide group using the Ing-Manske procedure with hydrazine hydrate.[2][3][4]

Procedure:

-

In a 100 mL round-bottom flask, dissolve the 2-(3-(3-cyanophenoxy)propyl)isoindoline-1,3-dione (2.45 g, ~0.008 mol) obtained from Step 1 in 40 mL of ethanol.

-

Add hydrazine hydrate (~0.8 mL, ~0.016 mol) dropwise to the solution at room temperature with stirring.[3]

-

Fit the flask with a reflux condenser and heat the mixture to reflux for 2-4 hours. A white precipitate of phthalhydrazide will form during the reaction.[3] Monitor the reaction by TLC until the starting material is consumed.

-

After the reaction is complete, cool the mixture to room temperature.

-

Add approximately 20 mL of 1 M hydrochloric acid to the mixture to dissolve the phthalhydrazide and protonate the product amine.

-

Filter the mixture to remove any remaining solid phthalhydrazide.

-

Transfer the filtrate to a separatory funnel and wash with dichloromethane (2 x 20 mL) to remove any non-basic impurities.

-

Make the aqueous layer basic (pH > 10) by the careful addition of a saturated sodium bicarbonate solution or dilute sodium hydroxide.

-

Extract the liberated amine with dichloromethane (3 x 30 mL).

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound as a colorless to pale yellow oil. Further purification can be achieved by vacuum distillation or column chromatography if necessary.

Visualizations

Reaction Workflow

Caption: Two-step synthesis of this compound.

Logical Relationship of Key Steps

Caption: Key transformations in the synthesis.

References

Application Notes and Protocols for the Synthesis of 3-(3-Aminopropoxy)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the synthesis of 3-(3-Aminopropoxy)benzonitrile, a key intermediate in the development of various pharmaceutical compounds. The synthetic route is a multi-step process centered around a Williamson ether synthesis. To ensure a high yield and purity of the final product, the protocol incorporates a protection-deprotection strategy for the primary amine of the alkylating agent. This application note includes detailed experimental protocols, a summary of quantitative data, and visualizations of the reaction mechanisms.

Introduction

This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of targeted therapies. The molecule features a flexible aminopropoxy linker attached to a benzonitrile scaffold, allowing for further functionalization and interaction with biological targets. The synthesis described herein employs a robust and well-established three-step route: (1) protection of the amine functionality of the alkylating agent, (2) Williamson ether synthesis to form the ether linkage, and (3) deprotection to yield the final primary amine.

Reaction Mechanism

The core of this synthesis is the Williamson ether synthesis, which proceeds via an SN2 mechanism.[1] In this case, the nucleophile is the phenoxide ion of 3-hydroxybenzonitrile, which is generated by deprotonation with a suitable base. This phenoxide then attacks the electrophilic carbon of the N-protected 3-halopropylamine, leading to the formation of the ether bond. To prevent the amine from acting as a competing nucleophile in the Williamson ether synthesis step, it is first protected as a phthalimide. The phthalimide protecting group is subsequently removed using hydrazine hydrate.[2][3]

Step 1: Protection of 3-Bromopropan-1-amine

The synthesis begins with the protection of the primary amine of a suitable starting material like 1,3-dibromopropane via a Gabriel synthesis to form N-(3-bromopropyl)phthalimide. This step ensures that the amine does not interfere with the subsequent ether synthesis.

Caption: Protection of the primary amine.

Step 2: Williamson Ether Synthesis

The N-protected alkyl halide is then reacted with 3-hydroxybenzonitrile in the presence of a base. The base deprotonates the phenol to form a phenoxide, which acts as a nucleophile and attacks the carbon bearing the bromine atom in an SN2 reaction.

Caption: Williamson ether synthesis.

Step 3: Deprotection of the Phthalimide

The final step involves the removal of the phthalimide protecting group using hydrazine hydrate. This reaction proceeds via nucleophilic attack of hydrazine on the carbonyl carbons of the phthalimide, leading to the formation of a stable phthalhydrazide byproduct and the desired primary amine.[2][3][4]

Caption: Deprotection of the phthalimide.

Experimental Protocols

Materials and Methods

All reagents should be of analytical grade and used as received unless otherwise noted. Solvents should be anhydrous where specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.

Step 1: Synthesis of N-(3-bromopropyl)phthalimide

-

To a solution of potassium phthalimide (0.025 mol) in dimethylformamide (DMF, 50 mL), add 1,3-dibromopropane (0.10 mol) and a catalytic amount of a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.5 g).

-

Heat the reaction mixture to 70°C and stir for 2-3 hours.[5]

-

After the reaction is complete (monitored by TLC), cool the mixture to room temperature and pour it into ice water.

-

Extract the aqueous mixture with ethyl acetate.

-

Wash the combined organic layers sequentially with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain N-(3-bromopropyl)phthalimide as a white solid.

Step 2: Synthesis of 3-(3-Phthalimidopropoxy)benzonitrile

-

In a round-bottom flask, dissolve 3-hydroxybenzonitrile (1.0 eq.) and N-(3-bromopropyl)phthalimide (1.1 eq.) in anhydrous DMF.

-

Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq.) to the solution.

-

Heat the reaction mixture to 80-100°C and stir for 4-8 hours, or until TLC indicates the consumption of the starting materials.[1]

-

Cool the reaction mixture to room temperature and pour it into water.

-

Collect the resulting precipitate by vacuum filtration and wash with water.

-

The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Step 3: Synthesis of this compound

-

Suspend the 3-(3-Phthalimidopropoxy)benzonitrile (1.0 eq.) in ethanol.

-

Add hydrazine hydrate (4.0 eq.) to the suspension.

-

Reflux the mixture for 2-4 hours.[4] A precipitate of phthalhydrazide will form.

-

Cool the reaction mixture to room temperature and filter to remove the phthalhydrazide precipitate.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane) and wash with water to remove any remaining hydrazine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by column chromatography if necessary.

Data Presentation

Table 1: Quantitative Data for the Synthesis of this compound

| Step | Reactant 1 | Reactant 2 | Product | Molar Ratio (R1:R2) | Solvent | Base | Temperature (°C) | Time (h) | Expected Yield (%) |

| 1 | Potassium Phthalimide | 1,3-Dibromopropane | N-(3-bromopropyl)phthalimide | 1 : 4 | DMF | - | 70 | 2-3 | 85-90[5] |

| 2 | 3-Hydroxybenzonitrile | N-(3-bromopropyl)phthalimide | 3-(3-Phthalimidopropoxy)benzonitrile | 1 : 1.1 | DMF | K₂CO₃ | 80-100 | 4-8 | 50-95[1] |

| 3 | 3-(3-Phthalimidopropoxy)benzonitrile | Hydrazine Hydrate | This compound | 1 : 4 | Ethanol | - | Reflux | 2-4 | 70-85[4] |

Table 2: Spectroscopic Data

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) |

| 3-Hydroxybenzonitrile | ~9.5-10.5 (br s, 1H, -OH), ~7.0-7.5 (m, 4H, Ar-H) | ~158 (-OH), ~130-115 (Ar-C), ~118 (-CN), ~112 (C-CN) | ~3300-3600 (O-H stretch), ~2230 (C≡N stretch), ~1600, 1480 (C=C stretch) |

| N-(3-bromopropyl)phthalimide | ~7.7-7.9 (m, 4H, Phth-H), ~3.8 (t, 2H, N-CH₂), ~3.4 (t, 2H, CH₂-Br), ~2.2 (m, 2H, -CH₂-) | ~168 (C=O), ~134, 132, 123 (Phth-C), ~38 (N-CH₂), ~31 (CH₂-Br), ~30 (-CH₂-) | ~3050 (C-H aromatic), ~2950 (C-H aliphatic), ~1770, 1710 (C=O stretch), ~650 (C-Br stretch) |

| 3-(3-Phthalimidopropoxy)benzonitrile | ~7.7-7.9 (m, 4H, Phth-H), ~7.0-7.5 (m, 4H, Ar-H), ~4.1 (t, 2H, O-CH₂), ~3.9 (t, 2H, N-CH₂), ~2.1 (m, 2H, -CH₂-) | ~168 (C=O), ~160 (Ar-C-O), ~134-115 (Ar-C, Phth-C), ~118 (-CN), ~112 (C-CN), ~66 (O-CH₂), ~36 (N-CH₂), ~28 (-CH₂-) | ~3050 (C-H aromatic), ~2950 (C-H aliphatic), ~2230 (C≡N stretch), ~1770, 1710 (C=O stretch), ~1250 (C-O stretch) |

| This compound | ~7.0-7.5 (m, 4H, Ar-H), ~4.1 (t, 2H, O-CH₂), ~2.9 (t, 2H, N-CH₂), ~1.9 (m, 2H, -CH₂-), ~1.5 (br s, 2H, -NH₂) | ~160 (Ar-C-O), ~130-115 (Ar-C), ~118 (-CN), ~112 (C-CN), ~67 (O-CH₂), ~39 (N-CH₂), ~31 (-CH₂-) | ~3300-3400 (N-H stretch), ~3050 (C-H aromatic), ~2950 (C-H aliphatic), ~2230 (C≡N stretch), ~1250 (C-O stretch) |

Conclusion

The described three-step synthesis provides a reliable and scalable method for the production of this compound. The use of a phthalimide protecting group is crucial for preventing side reactions and achieving a high purity of the final product. This protocol is well-suited for laboratory-scale synthesis and can be adapted for larger-scale production in drug development and manufacturing.

References

Application Notes and Protocols for the Characterization of 3-(3-Aminopropoxy)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methodologies for the characterization of 3-(3-Aminopropoxy)benzonitrile. The following sections detail the experimental protocols and expected data for key analytical techniques, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Thermal Analysis (TGA/DSC).

High-Performance Liquid Chromatography (HPLC) for Purity Determination and Quantification

Application Note:

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of this compound and quantifying it in various sample matrices. A stability-indicating reversed-phase HPLC (RP-HPLC) method is crucial for separating the main compound from potential impurities and degradation products.[1][2] The method described below is a general guideline and may require optimization for specific applications. Given the presence of a basic amino group, a buffered mobile phase is recommended to ensure good peak shape and reproducible retention times. UV detection is suitable due to the presence of the benzonitrile chromophore.

Experimental Protocol:

A stability-indicating HPLC method can be developed and validated for the analysis of this compound.

-

Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

-

Chromatographic Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase: A gradient of Mobile Phase A (0.1% Trifluoroacetic acid in Water) and Mobile Phase B (Acetonitrile).

-

Gradient Program: A linear gradient from 10% to 90% Mobile Phase B over 15 minutes, followed by a 5-minute hold at 90% B, and a 5-minute re-equilibration at 10% B.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 230 nm.

-

Injection Volume: 10 µL.

-

-

Sample Preparation:

-

Standard Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with a 50:50 mixture of water and acetonitrile to obtain a concentration of 1 mg/mL.

-

Sample Solution: Prepare the sample in the same diluent to achieve a similar concentration.

-

-

Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms. The purity is determined by comparing the peak area of the main component to the total area of all peaks.

Data Presentation:

| Parameter | Predicted Value |

| Retention Time | ~ 7.5 min |

| Tailing Factor | ≤ 1.5 |

| Theoretical Plates | > 2000 |

| Linearity (r²) | > 0.999 |

| Limit of Detection (LOD) | ~ 0.1 µg/mL |

| Limit of Quantitation (LOQ) | ~ 0.3 µg/mL |

Visualization:

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Application Note:

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR helps in identifying the carbon framework. 2D NMR techniques like COSY and HSQC can be employed for more detailed structural assignments. The predicted chemical shifts are based on the analysis of similar structures.[3]

Experimental Protocol:

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: -2 to 12 ppm.

-

Number of Scans: 16.

-

Relaxation Delay: 2 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled experiment.

-

Spectral Width: 0 to 200 ppm.

-

Number of Scans: 1024.

-

Relaxation Delay: 5 seconds.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FIDs.

Data Presentation: